

An In-Depth Technical Guide to 1,5-Dibromo-2,4-dimethoxybenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1,5-Dibromo-2,4-dimethoxybenzene
Cat. No.:	B1586223

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,5-Dibromo-2,4-dimethoxybenzene is a pivotal chemical intermediate whose structural framework is integral to the synthesis of advanced therapeutic agents. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, and significant applications, particularly in the development of antiviral and anticancer drugs. By elucidating the causality behind its synthetic utility and handling protocols, this document serves as a critical resource for professionals engaged in medicinal chemistry and organic synthesis.

Chemical Identity and Significance

1,5-Dibromo-2,4-dimethoxybenzene, identified by the CAS Number 24988-36-1, is a substituted aromatic compound featuring a benzene ring functionalized with two bromine atoms and two methoxy groups. This specific arrangement of substituents imparts a unique reactivity profile, making it a valuable precursor in multi-step organic synthesis.

Its primary significance lies in its role as a key building block for complex pharmaceutical molecules. Notably, it is an important intermediate in the synthesis of the anti-HIV drug Elvitegravir and the anticancer agent Psoralidin.^{[1][2]} The strategic placement of the bromine

atoms allows for selective functionalization through various cross-coupling reactions, enabling the construction of intricate molecular architectures required for biological activity.

Physicochemical and Crystallographic Properties

The physical and structural properties of **1,5-Dibromo-2,4-dimethoxybenzene** are fundamental to its handling, reactivity, and analytical characterization. All non-hydrogen atoms in the molecule are essentially coplanar.[1][2] In its crystalline form, molecules are connected by weak C—H···O hydrogen bonds, forming chains that extend along the b-axis.[1][2]

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	24988-36-1	
Molecular Formula	<chem>C8H8Br2O2</chem>	[1]
Molecular Weight	295.96 g/mol	[1]
Appearance	White to off-white solid/powder	N/A
Crystal System	Monoclinic	[1]

Table 2: Crystallographic Data

Parameter	Value	Source
a	7.7944 (2) Å	[1][2]
b	8.5884 (4) Å	[1][2]
c	14.7877 (4) Å	[1][2]
β	107.838 (1)°	[1][2]
Volume	942.32 (6) Å ³	[1]
Z	4	[1][2]

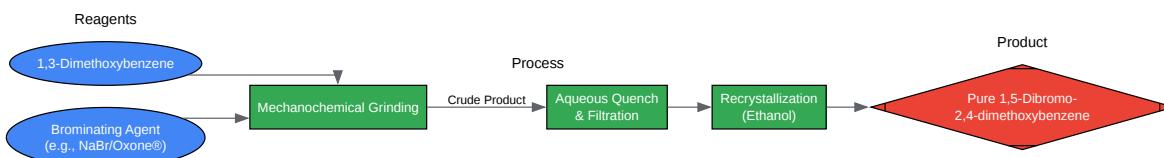
Synthesis and Mechanistic Considerations

The synthesis of **1,5-Dibromo-2,4-dimethoxybenzene** is typically achieved through the electrophilic bromination of 1,3-dimethoxybenzene. The methoxy groups are activating and ortho-, para-directing, which guides the bromine atoms to the C1 and C5 positions.

Representative Synthetic Protocol

A common laboratory-scale synthesis involves the direct bromination of 1,3-dimethoxybenzene. While specific reagents can vary, a general procedure adapted from related solventless methodologies provides a framework for an environmentally conscious approach.[\[3\]](#)

Step 1: Reagent Preparation


- 1,4-dimethoxybenzene (or its isomer 1,3-dimethoxybenzene as the true starting material) is combined with a solid brominating source, such as sodium bromide, and an oxidizing agent like Oxone®.[\[3\]](#)

Step 2: Mechanochemical Reaction

- The solid reagents are ground together in a mortar and pestle. The mechanical force initiates the reaction, which is often observed by a change in color and texture as elemental bromine is transiently formed and consumed.[\[3\]](#)

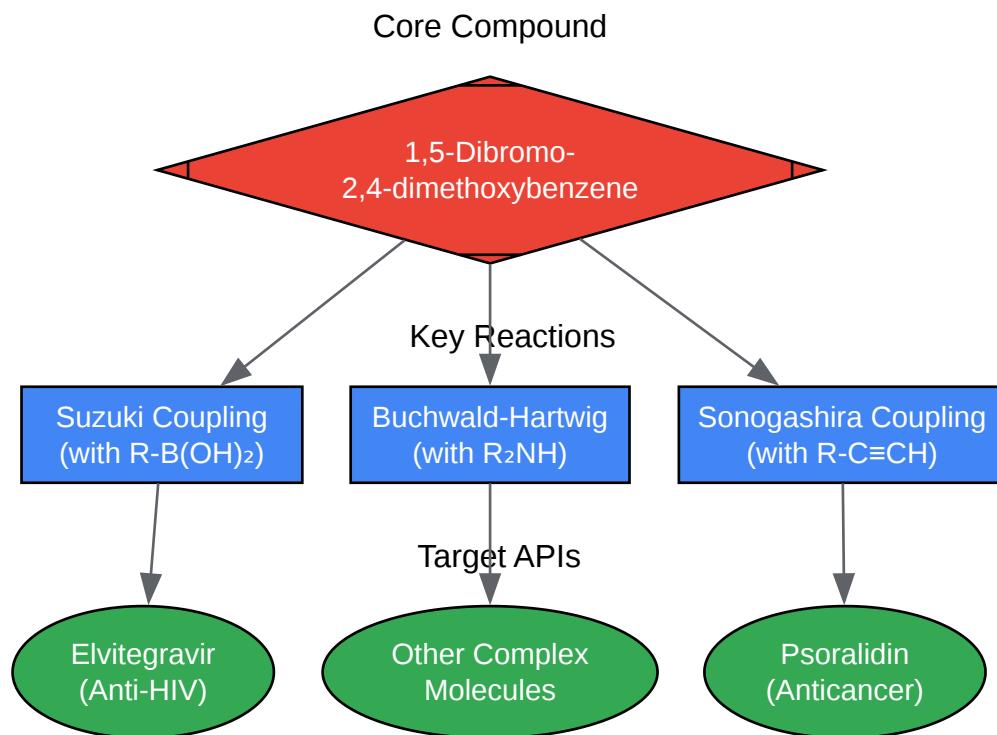
Step 3: Work-up and Purification

- The reaction mixture is quenched by the addition of water and a reducing agent (e.g., aqueous sodium sulfite) to neutralize any remaining bromine.
- The solid product is collected via vacuum filtration.
- Recrystallization from a suitable solvent, such as hot ethanol, is performed to yield the purified **1,5-Dibromo-2,4-dimethoxybenzene**.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **1,5-Dibromo-2,4-dimethoxybenzene**.

Applications in Drug Development and Organic Synthesis


The utility of **1,5-Dibromo-2,4-dimethoxybenzene** stems from the reactivity of its carbon-bromine bonds, which are amenable to forming new carbon-carbon and carbon-heteroatom bonds through catalysis.

Role as a Pharmaceutical Intermediate

This compound is a critical precursor for synthesizing complex APIs. The bromine atoms act as versatile handles for introducing molecular complexity.

- Suzuki-Miyaura Coupling: Reaction with arylboronic acids can build biaryl structures, which are common motifs in drug molecules.
- Buchwald-Hartwig Amination: The bromine substituents can be displaced by nitrogen nucleophiles to form substituted anilines.
- Sonogashira Coupling: Coupling with terminal alkynes introduces alkynyl groups, providing a gateway to further functionalization.

The differential reactivity of the two bromine atoms could potentially allow for sequential, site-selective modifications, further enhancing its synthetic value.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **1,5-Dibromo-2,4-dimethoxybenzene** in forming advanced APIs.

Safety, Handling, and Storage

Proper handling of **1,5-Dibromo-2,4-dimethoxybenzene** is essential to ensure laboratory safety. The compound is classified as a hazardous substance.[\[4\]](#)

Table 3: GHS Hazard Information

Hazard Class	Code	Statement	Source
Skin Corrosion/Irritation	H315	Causes skin irritation	[5]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	[5]
Specific Target Organ Toxicity (Single Exposure)	H335	May cause respiratory irritation	[5]

Recommended Safety Protocols

- Personal Protective Equipment (PPE): Wear impervious gloves, safety goggles with side-shields, and a lab coat.[\[6\]](#)[\[7\]](#) If dust is generated, a respirator is necessary.[\[4\]](#)
- Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or fumes.[\[6\]](#)[\[7\]](#) Eyewash stations and safety showers should be readily accessible.[\[8\]](#)
- Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[\[4\]](#) Do not eat, drink, or smoke when handling.[\[6\]](#) Wash hands thoroughly after handling.[\[6\]](#)
- Storage: Store in a cool, dry, and well-ventilated place.[\[8\]](#) Keep containers tightly sealed when not in use.[\[6\]](#)[\[7\]](#)
- Spill Response: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[\[4\]](#)[\[6\]](#) Place spilled material in a sealed, labeled container for disposal.[\[6\]](#) Do not allow spillage to enter drains or water courses.[\[4\]](#)[\[6\]](#)

Conclusion

1,5-Dibromo-2,4-dimethoxybenzene is more than a simple halogenated aromatic; it is a highly versatile and enabling reagent in modern medicinal chemistry. Its well-defined structure and predictable reactivity at the bromine sites provide a reliable platform for constructing the complex molecular frameworks of next-generation pharmaceuticals. A thorough understanding

of its properties, synthesis, and safety protocols, as detailed in this guide, is crucial for leveraging its full potential in research and drug development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,5-Dibromo-2,4-dimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 1,4-Dibromo-2,5-dimethoxybenzene | C8H8Br2O2 | CID 231240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. echemi.com [echemi.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1,5-Dibromo-2,4-dimethoxybenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586223#1-5-dibromo-2-4-dimethoxybenzene-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com